4-Bromo-2-isopropyl-1-methoxybenzene
Overview
Description
4-Bromo-2-isopropyl-1-methoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methoxy group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-1-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of compounds like 2-isopropyl-1-methoxybenzene derivatives.
Oxidation: Formation of 4-bromo-2-isopropyl-1-methoxybenzoic acid.
Reduction: Formation of 2-isopropyl-1-methoxybenzene.
Scientific Research Applications
4-Bromo-2-isopropyl-1-methoxybenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for potential therapeutic applications due to its structural features.
Chemical Biology: Employed in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropyl-1-methoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing incoming electrophiles to specific positions. The methoxy group, being an electron-donating group, further modulates the reactivity and orientation of the reactions .
Comparison with Similar Compounds
4-Bromoanisole: Similar structure but lacks the isopropyl group.
2-Bromoanisole: Similar structure but with bromine at a different position.
4-Bromo-1-isopropyl-2-methoxybenzene: Positional isomer with different substitution pattern.
Uniqueness: 4-Bromo-2-isopropyl-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity patterns. This makes it valuable in targeted synthetic applications and research studies .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNMTRKNNCKHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563136 | |
Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24591-33-1 | |
Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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